(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Catalog No.
S1938151
CAS No.
222412-89-7
M.F
C7H6O2
M. Wt
129.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

CAS Number

222412-89-7

Product Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Molecular Formula

C7H6O2

Molecular Weight

129.07 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

WPYMKLBDIGXBTP-BNUYUSEDSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid is a carbon-labeled derivative of cyclohexatrienecarboxylic acid, where all six carbon atoms in the cyclohexane ring are isotopically enriched with carbon-13 (^13C). This compound features a carboxylic acid functional group attached to a cyclohexatriene structure, which is characterized by alternating double bonds within a six-membered carbon ring. The presence of the carboxylic acid group significantly influences the compound's chemical behavior and biological activity.

The chemical reactivity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid can be attributed to its functional groups. The carboxylic acid can participate in various reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The carboxylic acid can act as a nucleophile in reactions with electrophiles.

Additionally, the cyclohexatriene moiety can undergo electrophilic aromatic substitution due to the presence of double bonds.

Compounds that contain cyclohexene or cyclohexatriene structures have been reported to exhibit a range of biological activities. Research indicates that derivatives of cyclohexene series possess antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate activity against pathogenic bacteria and cancer cell lines . The specific biological activity of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid remains to be fully explored but is expected to follow similar trends due to its structural characteristics.

The synthesis of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid typically involves the following methodologies:

  • Carbon Isotope Labeling: The incorporation of ^13C into the cyclohexane framework can be achieved through specific synthetic pathways that utilize labeled precursors.
  • Diels-Alder Reactions: This method can be employed to construct the cyclohexatriene structure from diene and dienophile components.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through reactions involving carbon dioxide or other carboxylating agents.

These methods allow for precise control over the isotopic labeling and functionalization of the compound.

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid has potential applications in:

  • Nuclear Magnetic Resonance Spectroscopy: The ^13C labeling allows for detailed structural analysis via NMR techniques.
  • Biological Studies: Its unique isotopic signature can be used in metabolic studies to trace pathways involving cyclohexene derivatives.
  • Pharmaceutical Research: Due to its structural similarity to biologically active compounds, it may serve as a lead compound for drug development.

Interaction studies focus on how (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid interacts with biological macromolecules. Preliminary studies on similar compounds suggest that these interactions may involve binding to proteins or enzymes relevant in metabolic pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclohexene Carboxylic AcidCycloalkeneExhibits significant acidity due to carboxyl group .
1-Methylcyclohexane Carboxylic AcidMethyl-substitutedVaries in acidity based on substituent position .
1-Naphthoic AcidAromaticContains a fused ring system; used in dyes .
Cyclopentadiene Carboxylic AcidDieneReactivity differs due to fewer carbons .

Uniqueness

The uniqueness of (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid lies in its complete ^13C labeling which allows for specific tracking in biological systems and enhances its utility in research applications compared to its non-labeled counterparts. This isotopic labeling provides insights into metabolic processes that are not possible with conventional compounds.

The synthesis of (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid, commonly known as ¹³C₆-labeled benzoic acid, requires specialized methodologies that efficiently incorporate carbon-13 isotopes while maintaining high isotopic purity. Three primary synthetic approaches have been developed and refined for industrial applications, each offering distinct advantages and challenges for large-scale production.

Isotope-Selective Synthesis via Grignard Reagent Carbonation

The Grignard reagent carbonation methodology represents the most established and widely utilized approach for synthesizing ¹³C-labeled aromatic carboxylic acids [1] [2] [3]. This classical organometallic transformation involves the nucleophilic addition of phenylmagnesium bromide to carbon dioxide, followed by acidic hydrolysis to yield the desired carboxylic acid product.

The synthetic sequence begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium metal in anhydrous diethyl ether [4] [5]. The organometallic reagent exhibits strong nucleophilic character due to the polarized carbon-magnesium bond, with the aromatic carbon bearing significant negative charge density [1]. Upon treatment with solid carbon dioxide at temperatures ranging from -78°C to room temperature, the Grignard reagent undergoes nucleophilic attack at the electrophilic carbon center of carbon dioxide [2].

The mechanism proceeds through initial formation of a magnesium carboxylate intermediate, which subsequently undergoes protonation with aqueous sulfuric acid to afford the neutral carboxylic acid product [4]. The reaction demonstrates excellent atom economy, with the carbon dioxide molecule being completely incorporated into the final product structure. When utilizing ¹³C-labeled carbon dioxide, isotopic incorporation exceeds 95% under optimized conditions [1].

Table 1: Synthetic Methodologies for ¹³C₆-Labeled Aromatic Carboxylic Acids

MethodologyReaction Conditions¹³C Labeling Efficiency (%)Substrate ScopeAdvantages
Grignard Reagent CarbonationMg/ether, CO₂, -78°C to RT>95Aryl/alkyl halidesHigh yielding, well-established
Palladium-Catalyzed CarboxylationPd(OAc)₂, tBuXPhos, Et₂Zn, 40°C, 10 atm CO₂>99Aryl bromides/chloridesFunctional group tolerance
Nickel-Mediated CarboxylationNiBr₂·diglyme, neocuproine, 25°C40-60Alkyl iodidesMild conditions
Decarboxylative CarboxylationPd catalyst, ¹³CO₂, NHP-esters>99Carboxylic acid derivativesDirect isotope exchange
Electrochemical CarboxylationPd cathode, aqueous electrolyte, -1.5V90-95Aryl (pseudo)halidesNear-stoichiometric ¹³CO₂

Critical considerations for successful Grignard carbonation include stringent anhydrous conditions, as trace moisture rapidly destroys the organometallic reagent through protonolysis [5]. The reaction requires careful temperature control, with initial formation conducted at low temperatures to minimize side reactions, followed by gradual warming to facilitate complete carbonation [6]. Biphenyl formation through radical coupling represents the primary side reaction, necessitating subsequent purification through acid-base extraction protocols [4].

For ¹³C₆-labeled substrates, the methodology requires bromobenzene-¹³C₆ as the starting material, which can be synthesized through trimerization of ¹³C-enriched acetylene followed by bromination . The overall synthetic efficiency from labeled precursors typically ranges from 65-80%, making this approach suitable for preparative-scale synthesis [5].

Catalytic Oxidation Pathways for Benzyl Alcohol Derivatives

The oxidative transformation of benzyl alcohol derivatives to carboxylic acids represents an alternative synthetic strategy that can accommodate ¹³C labeling through appropriately labeled benzyl alcohol precursors [8] [9] [10]. Multiple catalytic systems have been developed to facilitate this transformation under mild, environmentally benign conditions.

Heterogeneous palladium-bismuth-tellurium catalysts supported on activated carbon (Pd-Bi-Te/C) demonstrate exceptional activity for aerobic oxidation of diverse benzylic and aliphatic primary alcohols to carboxylic acids [8]. The ternary catalyst system operates under mild conditions (80°C, atmospheric oxygen pressure) in aqueous basic media, achieving carboxylic acid yields exceeding 90% for most substrates [8]. The catalyst demonstrates remarkable stability, maintaining activity through over 30,000 turnovers in continuous-flow packed-bed reactor configurations [8].

The oxidation mechanism involves initial alcohol coordination to palladium active sites, followed by beta-hydride elimination to generate benzaldehyde intermediates [11]. Subsequent oxidation of the aldehyde to carboxylic acid proceeds through hydroxide nucleophilic attack and palladium-catalyzed dehydrogenation [11]. The presence of bismuth and tellurium promoters enhances catalyst stability and prevents palladium nanoparticle sintering under oxidative conditions [8].

Table 2: Catalytic Oxidation Pathways for Benzyl Alcohol Derivatives

Catalyst SystemReaction ConditionsYield (%)SelectivityRecyclability
Pd-Bi-Te/CO₂, 80°C, aqueous base>90High to carboxylic acidExcellent (>30,000 turnovers)
Pd/carrageenan xerogelAir, 60°C, ethanol85-95Moderate aldehyde/acidGood (5 cycles)
Acetobacter malorumAerobic, 30°C, pH 774-98Complete to carboxylic acidContinuous flow capable
Pd-Zn/TiO₂Air, 160°C80-85High to aldehydeGood (4 cycles)
Photocatalytic (air/light)Air, visible light, RT70-99Complete to carboxylic acidNot applicable

Biocatalytic oxidation using Acetobacter malorum represents a green alternative for benzyl alcohol oxidation [9]. This newly isolated bacterial strain demonstrates broad substrate scope, efficiently converting para-substituted benzyl alcohols and positional isomers to the corresponding carboxylic acids under mild aerobic conditions [9]. The biocatalyst shows remarkable regioselectivity, converting 1,4-phenylenedimethanol to 4-(hydroxymethyl)benzoic acid with less than 3% terephthalic acid formation [9].

For ¹³C labeling applications, the oxidative approach requires synthesis of labeled benzyl alcohol precursors. These can be prepared through reduction of ¹³C-labeled benzaldehydes or through Grignard reaction of labeled benzyl halides with formaldehyde [8]. The overall isotopic retention through the oxidative sequence typically exceeds 98%, making this approach suitable for maintaining high isotopic purity [9].

Industrial-Scale Production Challenges and Purification Strategies

The industrial production of ¹³C₆-labeled aromatic carboxylic acids faces significant technical and economic challenges that must be addressed through innovative process design and purification strategies [12] [13] [14]. The primary obstacles include high material costs, isotope scrambling, product purification complexity, and specialized equipment requirements.

Material cost considerations dominate industrial feasibility assessments, as ¹³C-enriched precursors command premium pricing compared to natural abundance materials [12]. The cost differential can exceed 1000-fold for highly enriched isotopic reagents, necessitating synthetic strategies that maximize atom economy and minimize waste [12]. Late-stage isotope incorporation methodologies, such as decarboxylative carboxylation, offer advantages by utilizing stoichiometric quantities of expensive ¹³CO₂ rather than excess amounts [15] [16].

Isotope scrambling represents a critical purity concern, particularly during prolonged reaction times or elevated temperatures [12]. Exchange reactions between labeled and unlabeled carbon centers can reduce isotopic enrichment below acceptable thresholds for analytical applications [17]. Mitigation strategies include anhydrous reaction conditions, short reaction times, and careful selection of reaction solvents that minimize isotope exchange pathways [12].

Table 3: Industrial-Scale Production Challenges and Purification Strategies

ChallengeImpactMitigation StrategyPurification Method
¹³C Source CostHigh material costs limit commercial viabilityLate-stage labeling, stoichiometric ¹³CO₂Cost optimization
Isotope ScramblingReduces isotopic purity below 95%Anhydrous conditions, short reaction timesPreparative HPLC, ion exchange
Product PurificationDifficult separation from unlabeled impuritiesChromatographic separation, crystallizationSilica gel chromatography, recrystallization
Scale-up LimitationsSpecialized equipment requirementsContinuous flow reactors, process intensificationAutomated purification systems
Catalyst RecoveryCatalyst cost in heterogeneous systemsImmobilized catalysts, magnetic separationHeterogeneous catalyst design

Purification of ¹³C-labeled products requires specialized techniques capable of discriminating between isotopic variants [13] [14]. Preparative high-performance liquid chromatography (HPLC) using silica gel stationary phases can achieve baseline separation of labeled and unlabeled compounds [13]. Ion-exchange chromatography provides an alternative separation mechanism for ionizable compounds, exploiting subtle differences in dissociation equilibria between isotopic variants [18].

Large-scale purification protocols have been developed for gram-scale synthesis of ¹³C-labeled compounds [13]. These procedures utilize silica gel chromatography with optimized solvent systems to achieve high recovery yields while maintaining isotopic purity above 99% [14]. Crystallization techniques offer additional purification opportunities, particularly for compounds capable of forming well-defined crystal structures [19].

Scale-up considerations require specialized reactor designs capable of handling isotopic reagents safely and efficiently [20]. Continuous flow reactors provide advantages for isotope labeling applications by minimizing residence times and reducing opportunities for isotope scrambling [20]. Process intensification through microreactor technology enables precise control of reaction parameters while minimizing material requirements [20].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(carboxy-~13~C_7_)Benzoic acid

Dates

Modify: 2024-04-14

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